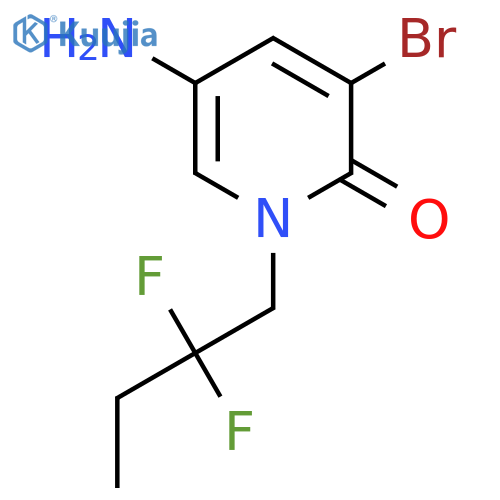Cas no 2138238-74-9 (5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one)

2138238-74-9 structure
商品名:5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one
- 2138238-74-9
- EN300-1112823
-
- インチ: 1S/C9H11BrF2N2O/c1-2-9(11,12)5-14-4-6(13)3-7(10)8(14)15/h3-4H,2,5,13H2,1H3
- InChIKey: YPRALULHJSJIPI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CN(C1=O)CC(CC)(F)F)N
計算された属性
- せいみつぶんしりょう: 280.00228g/mol
- どういたいしつりょう: 280.00228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.3Ų
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1112823-1g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1112823-0.5g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1112823-5.0g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1112823-10.0g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1112823-0.05g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1112823-0.1g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1112823-0.25g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1112823-2.5g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1112823-10g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1112823-1.0g |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one |
2138238-74-9 | 1g |
$1500.0 | 2023-06-09 |
5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
2138238-74-9 (5-amino-3-bromo-1-(2,2-difluorobutyl)-1,2-dihydropyridin-2-one) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
